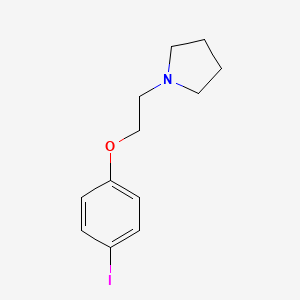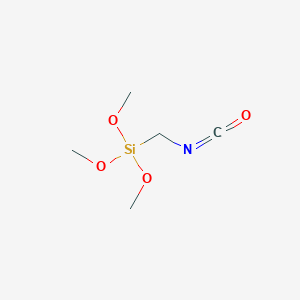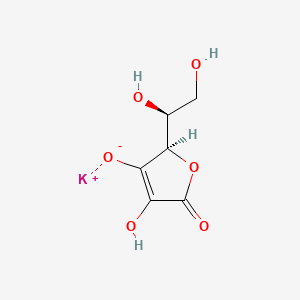
Potassium ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ascorbate is a compound with the formula KC6H7O6 . It is the potassium salt of ascorbic acid (vitamin C) and a mineral ascorbate . As a food additive, it has E number E303, INS number 303 . Although it is not a permitted food additive in the UK, USA, and the EU, it is approved for use in Australia and New Zealand . According to some studies, it has shown strong antioxidant activity and antitumoral properties .
Synthesis Analysis
The commercial preparation of this compound is accomplished through chemical means. Ascorbic acid and potassium bicarbonate are refined to a purity of at least 97 percent. These two chemicals are then mixed in cold water to produce this compound . The ascorbate anion forms salts, such as sodium ascorbate, calcium ascorbate, and this compound .Physical And Chemical Properties Analysis
This compound has a molar mass of 214.214 g·mol−1 and is soluble in water (98g/100mL) . It is the potassium salt of ascorbic acid (vitamin C) and a mineral ascorbate .Aplicaciones Científicas De Investigación
Plant Growth and Potassium Use Efficiency
- Potassium in Plant Physiology : A study investigated potassium use efficiency (KUE) in tobacco, focusing on the role of non-coding RNAs under different potassium treatments. It was found that low potassium treatment promoted malondialdehyde (MDA) accumulation and activities of antioxidant enzymes, including ascorbate peroxidase (APX), which is significant for understanding potassium's role in plant stress responses and development (Chen et al., 2022).
Antioxidative Responses in Plants
- Antioxidative Stress Pathways in Plants : Research on Hordeum maritimum, a halophyte species, revealed that potassium deficiency induced oxidative stress and enhanced activities of various antioxidative enzymes, including ascorbate peroxidase (APX). This study highlights the importance of potassium in managing oxidative stress in plants (Hafsi et al., 2010).
Role in Reducing Oxidative Stress
- Ascorbate-Induced DNA Damage and Cellular Response : In a study on vitamin C-treated T cells, ascorbate was found to induce DNA damage and modulate intracellular redox environments, influencing cell signaling and gene expression pathways. This underscores ascorbate's role in cellular oxidative stress mechanisms (Griffiths et al., 2009).
Modulation of Cellular Activities
- Effects on Cell Proliferation and Viability : A study on melanoma cells showed that potassium ascorbate with ribose treatment decreased cell proliferation and viability, highlighting its potential role in cancer treatment and cellular metabolism (Cavicchio et al., 2017).
Ascorbate in Neurological Studies
- Neuromodulatory Effects of Ascorbate : Research on retinal bipolar cells indicated that ascorbate modulates voltage-dependent K+ currents, revealing its potential as a neuromodulator in the central nervous system. This suggests a significant role for ascorbate in neural functioning and signaling (Fan & Yazulla, 1999).
Mecanismo De Acción
Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Biochemically, it serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species . Reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .
Safety and Hazards
Regulatory agencies such as the FDA, the United Nations Food and Agriculture Organization, and the European Food Safety Authority (EFSA) have determined that potassium sorbate is “generally regarded as safe,” abbreviated as GRAS . When you eat potassium sorbate as a food additive, it passes through your system harmlessly as water and carbon dioxide. It does not accumulate in your body . Some people may have an allergic reaction to potassium sorbate in foods. These allergies are rare .
Direcciones Futuras
There is a growing interest in the role of ascorbate in crucial metabolic processes. Recent medical reports show beneficial effects of ascorbate supplementation for maintaining general well-being and recovery from a variety of medical conditions . There are also promising future directions for the use of pharmacological ascorbate as a novel therapeutic strategy to enhance cancer immunotherapy .
Propiedades
| 15421-15-5 | |
Fórmula molecular |
C6H8KO6 |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
Clave InChI |
IVQKBLOJAJSZBY-RXSVEWSESA-N |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |
SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |
| 15421-15-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


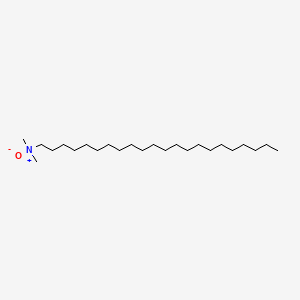
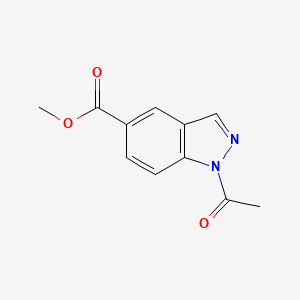
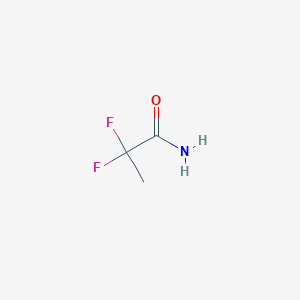
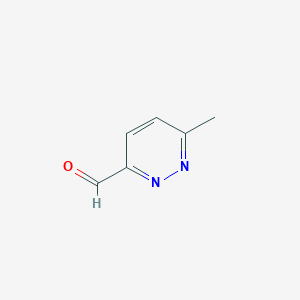
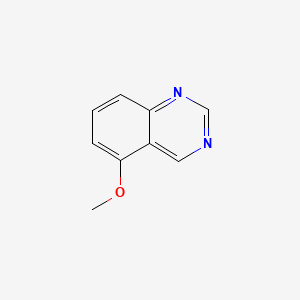
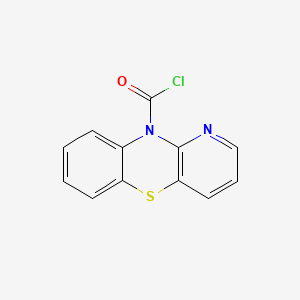
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
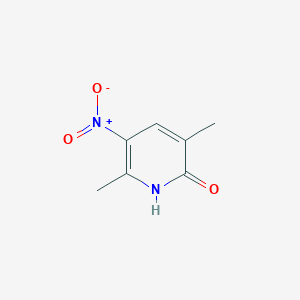
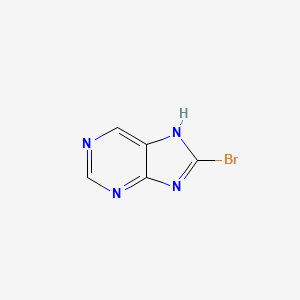
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)
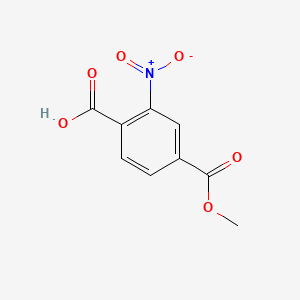
![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)
